5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-thiomorpholino-benzoic acid
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Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with diazinan and thiomorpholin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives, diazinan, and thiomorpholin. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the diazinan group through nucleophilic substitution reactions.
Cyclization: Formation of the thiomorpholin ring via cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid include:
Benzoic Acid Derivatives: Such as 4-aminobenzoic acid or 2-hydroxybenzoic acid.
Diazinan Compounds: Such as 1,3-diazinane-2,4-dione.
Thiomorpholin Compounds: Such as thiomorpholine-4-carboxylic acid.
Uniqueness
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-thiomorpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C15H17N3O4S/c19-13-3-4-18(15(22)16-13)10-1-2-12(11(9-10)14(20)21)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,20,21)(H,16,19,22) |
InChI Key |
JJTOYMFYRDQCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)N3CCSCC3)C(=O)O |
Origin of Product |
United States |
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